molecular formula C7H6BrF3N2S B14075547 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14075547
M. Wt: 287.10 g/mol
InChI Key: NKQBLESJQVBVCW-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-bromo-6-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

    1-(2-Bromo-6-(trifluoromethylthio)phenyl)amine: Lacks the hydrazine moiety, leading to different reactivity and applications.

    1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazone: Contains a hydrazone group instead of a hydrazine, affecting its chemical behavior.

    1-(2-Bromo-6-(trifluoromethylthio)phenyl)azo compound: Formed through oxidation, with distinct properties and uses.

Properties

Molecular Formula

C7H6BrF3N2S

Molecular Weight

287.10 g/mol

IUPAC Name

[2-bromo-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

NKQBLESJQVBVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)SC(F)(F)F

Origin of Product

United States

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